3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom at the 2-position. This is followed by the formation of the propanamide backbone through amide bond formation reactions. The cyclopropylpyridinyl moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Flow chemistry techniques and continuous production methods can also be employed to scale up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the amide moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylpyridinyl moiety can enhance binding affinity through hydrophobic interactions. The amide backbone allows for hydrogen bonding with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and cyclopropylpyridinyl-containing molecules. Examples include:
- 3-(2-bromophenyl)-N-methylpropanamide
- 3-(2-bromophenyl)-N-(pyridin-3-yl)methylpropanamide
- 3-(2-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Uniqueness
What sets 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropylpyridinyl moiety, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-4-2-1-3-15(17)7-8-18(22)21-11-13-9-16(12-20-10-13)14-5-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWSOUQHZMSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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